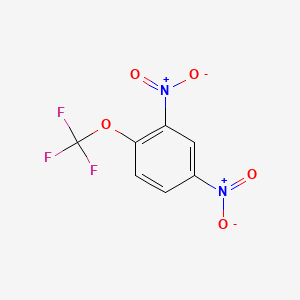

2,4-Dinitro-1-(trifluorometoxibenceno)

Descripción general

Descripción

The compound 2,4-Dinitro-1-(trifluoromethoxy)benzene is a chemical of interest due to its potential applications in various fields, including organic synthesis and material science. The presence of both nitro and trifluoromethoxy groups in the compound suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in several studies. For instance, a sterically hindered tetrafluorobenzene derivative was synthesized through aromatic nucleophilic substitution involving lithium dimesitylphosphide and hexafluorobenzene . Similarly, novel benzo[1,5]oxazepin-4-one-based compounds were effectively synthesized from 1,5-difluoro-2,4-dinitrobenzene under mild conditions, indicating the feasibility of manipulating dinitrofluorobenzene derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dinitro-1-(trifluoromethoxy)benzene by substituting the appropriate fluorinated benzene precursor.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be complex due to the presence of electron-withdrawing groups that influence the electronic distribution within the molecule. X-ray crystallography has been used to investigate the molecular structures of such compounds, revealing large bond angles around substituent atoms, which could be indicative of the steric and electronic effects imposed by the substituents . This information is crucial for understanding the reactivity and potential applications of 2,4-Dinitro-1-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The chemical reactivity of fluorinated nitrobenzenes has been explored in various studies. For example, 1,2,4-Tris(trifluoromethyl)benzene underwent selective lithiation and subsequent electrophilic substitution, demonstrating the potential for regioselective functionalization of such compounds . Additionally, a direct trifluoromethoxylation of aliphatic substrates with 2,4-dinitro(trifluoromethoxy)benzene has been reported, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring . These reactions highlight the diverse chemical transformations that 2,4-Dinitro-1-(trifluoromethoxy)benzene could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-Dinitro-1-(trifluoromethoxy)benzene can be inferred from related compounds. The presence of nitro groups typically confers high reactivity towards reduction and nucleophilic substitution reactions . The trifluoromethoxy group is known to be a strong electron-withdrawing group, which could affect the acidity of protons in the molecule and its overall stability . Furthermore, the introduction of fluorine atoms often increases the lipophilicity and thermal stability of the compound, which could be beneficial for certain applications .

Aplicaciones Científicas De Investigación

Productos farmacéuticos: Trifluorometoxilación de Arinos

DNTFB sirve como una fuente segura, comercialmente disponible y rentable de anión trifluorometóxido para la trifluorometoxilación de arinos . Este proceso es crucial para introducir el grupo trifluorometóxido en compuestos farmacéuticos, mejorando sus propiedades como la electronegatividad, la hidrofobicidad y los efectos electrónicos .

Agroquímicos: Síntesis de compuestos fluorados

El residuo trifluorometóxido está emergiendo como un grupo importante en los agroquímicos debido a su impacto en la bioactividad de los compuestos. DNTFB permite la introducción eficiente de este grupo en las moléculas agroquímicas, lo que podría conducir al desarrollo de nuevas clases de herbicidas y pesticidas .

Síntesis orgánica: Intermediario para moléculas complejas

Como intermediario de la síntesis orgánica, DNTFB se utiliza en los procesos de I+D de laboratorio y de producción química. Facilita la construcción de moléculas complejas, especialmente en el campo de la electrónica orgánica y la ciencia de los materiales .

Ciencia de los materiales: Modificación de la superficie

Las propiedades únicas del grupo trifluorometóxido se pueden explotar en la ciencia de los materiales para la modificación de la superficie. DNTFB se puede usar para introducir este grupo en las superficies, alterando su interacción con el agua y otros químicos, lo que es beneficioso para crear materiales hidrófobos u oleófobos .

Química medicinal: Diseño de fármacos

En química medicinal, la introducción de átomos de flúor o grupos como el trifluorometóxido puede alterar significativamente la estabilidad metabólica y la farmacocinética de los fármacos. DNTFB proporciona una vía para la modificación de los candidatos a fármacos, lo que puede mejorar su eficacia y perfiles de seguridad .

Ciencia ambiental: Trazadores y marcadores

La firma química distintiva del grupo trifluorometóxido lo hace útil como trazador o marcador en estudios ambientales. DNTFB se puede utilizar para sintetizar compuestos que se rastrean en sistemas ambientales para estudiar la dispersión de la contaminación, las vías de degradación y más .

Safety and Hazards

“2,4-Dinitro-1-(trifluoromethoxy)benzene” is considered hazardous. It is fatal if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

It’s known that this compound is used as a source of trifluoromethoxide anion in organic synthesis .

Mode of Action

2,4-Dinitro-1-(trifluoromethoxy)benzene acts as a source of trifluoromethoxide anion in the trifluoromethoxylation of arynes . The trifluoromethoxy group is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .

Biochemical Pathways

The introduction of the trifluoromethoxy group into molecules can significantly alter their biochemical properties and interactions .

Pharmacokinetics

The compound’s molecular weight is 25210 , which may influence its pharmacokinetic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene. For example, variations in temperature and concentration can affect the yield of trifluoromethoxylation of arynes . Additionally, the compound has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C , which may influence its stability and reactivity under different environmental conditions.

Análisis Bioquímico

Biochemical Properties

2,4-Dinitro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes due to its nitro groups, which can act as electron-withdrawing groups, thereby affecting the enzyme’s active site. Additionally, the trifluoromethoxy group can influence the compound’s hydrophobic interactions with proteins, altering their function and stability .

Cellular Effects

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro groups can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly those genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

At the molecular level, 2,4-Dinitro-1-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition. The nitro groups can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inactivation. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition. At higher doses, it can lead to significant toxicity, including severe oxidative damage, disruption of cellular metabolism, and even cell death. The compound’s toxic effects are dose-dependent, with a clear threshold beyond which adverse effects become pronounced .

Metabolic Pathways

2,4-Dinitro-1-(trifluoromethoxy)benzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to oxidative stress and cellular damage. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

Within cells and tissues, 2,4-Dinitro-1-(trifluoromethoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets. This localization can influence its activity and toxicity .

Subcellular Localization

The subcellular localization of 2,4-Dinitro-1-(trifluoromethoxy)benzene is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Alternatively, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion .

Propiedades

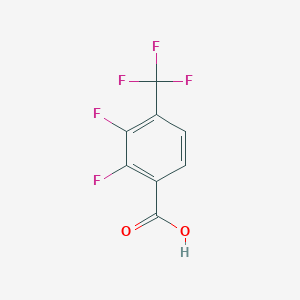

IUPAC Name |

2,4-dinitro-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUUZCUXYXNPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371862 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

655-07-2 | |

| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of using DNTFB as a trifluoromethoxide anion source for trifluoromethoxylation reactions?

A1: The research highlights several benefits of using DNTFB for introducing the trifluoromethoxy (-OCF3) group onto aromatic rings:

- Availability & Cost: DNTFB is commercially available and relatively inexpensive compared to other trifluoromethoxylating reagents. []

- Safety & Handling: The paper emphasizes that DNTFB is easier and safer to handle than some alternative reagents. []

- Efficiency: DNTFB acts as a direct source of the trifluoromethoxide anion, streamlining the reaction and potentially leading to higher yields. []

Q2: What is the role of arynes in the reactions involving DNTFB?

A2: Arynes are highly reactive intermediates generated from aromatic compounds. In the context of this research, arynes act as the reaction partner for the trifluoromethoxide anion (generated from DNTFB). The aryne's high reactivity allows for the efficient introduction of the -OCF3 group onto the aromatic ring. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)